Cas no 72409-15-5 (Cytidine, N-benzoyl-5'-O-[(4-methoxyphenyl)diphenylmethyl]-)

Cytidine, N-benzoyl-5'-O-[(4-methoxyphenyl)diphenylmethyl]- structure
72409-15-5 structure
Product name:Cytidine, N-benzoyl-5'-O-[(4-methoxyphenyl)diphenylmethyl]-
CAS No:72409-15-5
MF:C36H33N3O7
MW:619.66312
CID:1755186
PubChem ID:14629544

Cytidine, N-benzoyl-5'-O-[(4-methoxyphenyl)diphenylmethyl]- Chemical and Physical Properties

Names and Identifiers

    • Cytidine, N-benzoyl-5'-O-[(4-methoxyphenyl)diphenylmethyl]-
    • N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine
    • DTXSID00562395
    • 72409-15-5
    • Inchi: InChI=1S/C36H33N3O7/c1-44-28-19-17-27(18-20-28)36(25-13-7-3-8-14-25,26-15-9-4-10-16-26)45-23-29-31(40)32(41)34(46-29)39-22-21-30(38-35(39)43)37-33(42)24-11-5-2-6-12-24/h2-22,29,31-32,34,40-41H,23H2,1H3,(H,37,38,42,43)/t29-,31-,32-,34-/m1/s1
    • InChI Key: QYIWBMZXHWIGQY-UVBUXLLRSA-N
    • SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Computed Properties

  • Exact Mass: 619.23199
  • Monoisotopic Mass: 619.23185040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 10
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130Ų
  • XLogP3: 4.9

Experimental Properties

  • PSA: 129.92

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